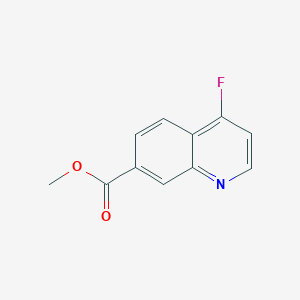
Methyl 4-fluoroquinoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-fluoroquinoline-7-carboxylate is a chemical compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of a fluorine atom at the 4-position and a carboxylate group at the 7-position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Methyl 4-fluoroquinoline-7-carboxylate, can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst can yield quinoline derivatives . Additionally, microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are some of the greener and more sustainable methods employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-fluoroquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-fluoroquinoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Methyl 4-fluoroquinoline-7-carboxylate, particularly in its antibacterial applications, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, the compound prevents the progression of the replication fork, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate: This compound shares a similar structure but with a chromene ring instead of a quinoline ring.
Fluoroquinolones: These compounds, such as ciprofloxacin and norfloxacin, are well-known for their antibacterial activity and share the fluorine substitution on the quinoline ring.
Uniqueness: Methyl 4-fluoroquinoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1956382-52-7 |
|---|---|
Molekularformel |
C11H8FNO2 |
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
methyl 4-fluoroquinoline-7-carboxylate |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)7-2-3-8-9(12)4-5-13-10(8)6-7/h2-6H,1H3 |
InChI-Schlüssel |
QXNFKQKRIHODNT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=NC=CC(=C2C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


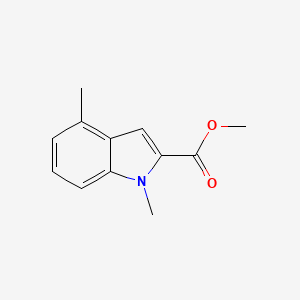


![1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-](/img/structure/B11895000.png)
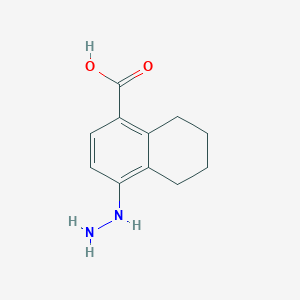



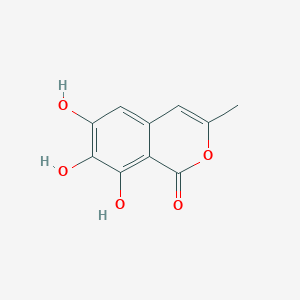

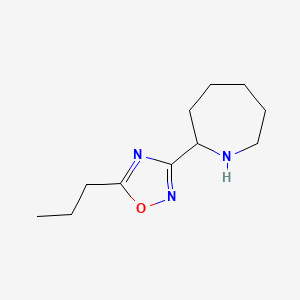
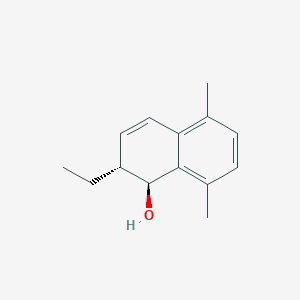
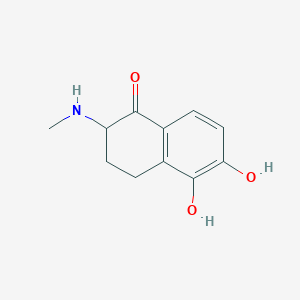
![7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11895056.png)
